N-(propan-2-ylideneamino)acetamide
Overview
Description
N-(propan-2-ylideneamino)acetamide is a chemical compound that contains a total of 17 bonds, including 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 hydrazone1. It is also known as ipamorelin, a synthetic peptide hormone that belongs to a group of growth hormone secretagogues (GHSs). GHSs are designed to mimic the activity of growth hormone-releasing hormone (GHRH), which stimulates the production and release of growth hormone (GH) from the pituitary gland2.
Synthesis Analysis
The synthesis of N-(propan-2-ylideneamino)acetamide is not explicitly mentioned in the search results. However, it is available for purchase, indicating that it can be synthesized3.Molecular Structure Analysis
The molecular structure of N-(propan-2-ylideneamino)acetamide includes 17 bonds in total. These comprise 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 hydrazone1.Chemical Reactions Analysis
The specific chemical reactions involving N-(propan-2-ylideneamino)acetamide are not detailed in the search results. However, as a synthetic peptide hormone, it is designed to stimulate the production and release of growth hormone (GH) from the pituitary gland2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-(propan-2-ylideneamino)acetamide are not provided in the search results.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has led to the synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives, including N-(propan-2-ylideneamino)acetamide. These complexes exhibit significant antioxidant activity, demonstrating potential in scavenging free radicals. Such compounds could be vital in developing therapeutic agents against oxidative stress-related diseases (Chkirate et al., 2019).
Analgesic Activity
N-(propan-2-ylideneamino)acetamide derivatives have been investigated for their potential analgesic activities. Through synthesis and evaluation of various acetamide derivatives, researchers have discovered compounds with significant analgesic effects, offering insights into the development of new pain management therapies (Kaplancıklı et al., 2012).
Environmental and Biological Degradation
The compound and its derivatives have been studied for their role in the degradation of environmental pollutants. Notably, acetamide herbicides, structurally related to N-(propan-2-ylideneamino)acetamide, are degraded by soil bacteria, showcasing a biological approach to mitigate environmental pollution (Martín et al., 1999).
Crystal Structure and Theoretical Studies
The synthesis and characterization of N-(propan-2-ylideneamino)acetamide derivatives, including crystal structure and Density Functional Theory (DFT) studies, provide deep insights into their molecular properties. These studies are foundational for designing compounds with desired biological or chemical properties (Gautam et al., 2013).
Learning and Memory Enhancement
Certain derivatives of N-(propan-2-ylideneamino)acetamide have been explored for their neuroprotective effects, particularly in enhancing learning and memory abilities in experimental models. This research opens avenues for developing treatments for cognitive disorders (Wen-guo, 2011).
Safety And Hazards
The safety data sheet for a related compound, Acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is suspected of causing cancer, and precautions should be taken when handling it4.
Future Directions
The future directions for the use and study of N-(propan-2-ylideneamino)acetamide are not specified in the search results. However, given its role as a growth hormone secretagogue, it may have potential applications in medical and scientific research2.
properties
IUPAC Name |
N-(propan-2-ylideneamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDGJPPMZUJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287648 | |
Record name | N-(propan-2-ylideneamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(propan-2-ylideneamino)acetamide | |
CAS RN |
3742-63-0 | |
Record name | 3742-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3742-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(propan-2-ylideneamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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